molecular formula C7H17NO B2912979 4-Amino-2,3,3-trimethylbutan-2-ol CAS No. 1540802-12-7

4-Amino-2,3,3-trimethylbutan-2-ol

Cat. No.: B2912979
CAS No.: 1540802-12-7
M. Wt: 131.219
InChI Key: MEZQIRJSYAXKAY-UHFFFAOYSA-N
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Description

Contextualization of Chiral Amino Alcohol Motifs in Organic Synthesis

Chiral amino alcohols are a highly valued class of organic compounds, serving as versatile building blocks and powerful tools in asymmetric synthesis. Their importance stems from the presence of two key functional groups—an amine and a hydroxyl group—on a chiral scaffold. This arrangement allows for the formation of a wide array of derivatives and their application as chiral auxiliaries, ligands for asymmetric catalysis, and synthons for the preparation of complex, biologically active molecules. acs.orgnih.gov The ability of the amino and hydroxyl groups to coordinate to metal centers is a critical feature that enables their use in a multitude of catalytic transformations, often leading to high levels of stereocontrol. nih.gov The development of efficient synthetic routes to novel chiral amino alcohols is therefore a significant area of research, as it expands the toolbox available to synthetic chemists for the construction of enantiomerically pure compounds. Current time information in Bangalore, IN.

Structural Characteristics and Intrinsic Stereochemical Attributes of 4-Amino-2,3,3-trimethylbutan-2-ol

The structure of 4-Amino-2,3,3-trimethylbutan-2-ol is notable for its significant steric hindrance. The carbon backbone features a quaternary carbon atom at the 3-position, bonded to three methyl groups, and a tertiary alcohol at the 2-position, which is also attached to two methyl groups. This high degree of substitution creates a sterically demanding environment around the chiral center at the 2-position.

The presence of a stereocenter at the carbon bearing the hydroxyl group means that 4-Amino-2,3,3-trimethylbutan-2-ol can exist as two enantiomers, (R)-4-Amino-2,3,3-trimethylbutan-2-ol and (S)-4-Amino-2,3,3-trimethylbutan-2-ol. This chirality is a key attribute, as the spatial arrangement of the substituents will dictate its interactions in a chiral environment, a crucial factor in its potential application in asymmetric synthesis. The bulky trimethylbutyl group is expected to exert a strong influence on the stereochemical outcome of reactions in which this molecule is employed as a chiral auxiliary or ligand.

Table 1: General Properties of 4-Amino-2,3,3-trimethylbutan-2-ol

PropertyValueSource
CAS Number 1540802-12-7 sigmaaldrich.com
Molecular Formula C₇H₁₇NO sigmaaldrich.com
Molecular Weight 131.22 g/mol sigmaaldrich.com
IUPAC Name 4-amino-2,3,3-trimethylbutan-2-ol sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

Rationale and Scope of Academic Inquiry into the Compound

The academic interest in 4-Amino-2,3,3-trimethylbutan-2-ol is primarily driven by the unique combination of its chiral amino alcohol functionality and its significant steric bulk. Sterically hindered chiral ligands and auxiliaries often exhibit unique reactivity and selectivity in asymmetric transformations. The bulky substituents can create a well-defined chiral pocket around a metal center, leading to enhanced enantioselectivity in catalytic reactions.

Research into compounds like 4-Amino-2,3,3-trimethylbutan-2-ol aims to explore these potential benefits. The scope of inquiry includes the development of efficient synthetic routes to access this and related sterically encumbered amino alcohols. Furthermore, investigations would likely focus on its application as a chiral ligand in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, alkylations, and aldol (B89426) reactions. The performance of this ligand would be compared to existing, less hindered chiral ligands to ascertain the impact of the increased steric demand on catalytic activity and stereochemical control. The ultimate goal of such academic pursuits is to expand the repertoire of chiral technologies available for the synthesis of valuable enantiopure compounds for the pharmaceutical, agrochemical, and materials science industries.

Properties

IUPAC Name

4-amino-2,3,3-trimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2,5-8)7(3,4)9/h9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQIRJSYAXKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Amino 2,3,3 Trimethylbutan 2 Ol

Established Retrosynthetic Strategies and Key Precursors

Amination Pathways for α-Quaternary Alcohols

The introduction of an amino group onto a neopentyl-type carbon adjacent to a tertiary alcohol is a formidable synthetic step. Direct amination of the corresponding alcohol, 2,3,3-trimethylbutan-2-ol, is challenging due to the poor leaving group nature of the hydroxyl group. chemistrysteps.com Therefore, the alcohol must first be converted into a better leaving group.

Common strategies include:

Conversion to Halides or Sulfonates: The tertiary alcohol can be converted to an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate). Subsequent nucleophilic substitution with an ammonia (B1221849) equivalent (such as sodium azide (B81097) followed by reduction, or ammonia itself under high pressure) can form the C-N bond. However, the sterically hindered nature of the tertiary center makes it highly prone to E2 elimination reactions, which would compete with the desired SN2 substitution. chemistrysteps.com

The Ritter Reaction: This reaction involves the treatment of a tertiary alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. This method is well-suited for generating amines at sterically congested centers. chemistrysteps.com

Reductive Amination: A retrosynthetic approach can envision a carbonyl precursor, such as 3,3-dimethyl-2-oxobutanal, which could undergo reductive amination. However, controlling the chemoselectivity and preventing side reactions with such a precursor would be complex. A more viable reductive amination strategy involves the "hydrogen-borrowing" mechanism, where an alcohol is temporarily oxidized to a carbonyl compound in situ, which then reacts with an amine source and is subsequently reduced. mdpi.com

Modern Catalytic Methods: Recent advances in catalysis offer novel solutions. For instance, copper metallaphotoredox catalysis enables the deoxygenative coupling of alcohols with N-nucleophiles, providing a pathway to forge C(sp3)-N bonds under milder conditions than traditional methods. princeton.edu This approach could potentially be applied to a precursor alcohol to install the amino group.

MethodPrecursorKey ReagentsAdvantagesPotential Challenges
Nucleophilic Substitution 2,3,3-trimethylbutan-2-olPBr₃ or SOCl₂ then NaN₃/H₂Well-established reactionsStrong competition from elimination reactions due to steric hindrance.
Ritter Reaction 2,3,3-trimethylbutan-2-olHCN or other nitrile, strong acidForms C-N bond at hindered centersHarsh acidic conditions may not be suitable for all substrates.
Reductive Amination 4-Hydroxy-3,3-dimethylbutan-2-oneNH₃, H₂, catalystConvergent approachSynthesis of the keto-alcohol precursor required.
Metallaphotoredox Catalysis 2,3,3-trimethylbutan-2-olNHC-activator, Cu catalyst, photocatalystMild conditions, high functional group toleranceSubstrate scope for highly hindered alcohols may be limited. princeton.edu

Stereocontrolled Construction of the 2,3,3-Trimethylbutan-2-ol Skeleton

The carbon skeleton of the target molecule is achiral. However, the principles of stereocontrolled synthesis are crucial if chiral analogues were desired. The core challenge is the construction of the C2 quaternary center bearing a hydroxyl group and a C3 quaternary center. A logical approach involves the addition of an organometallic reagent to a ketone.

Key synthetic routes include:

Grignard Addition: The addition of a tert-butylmagnesium halide to 3-methyl-2-butanone (B44728) would assemble the carbon framework. Alternatively, the addition of an isopropylmagnesium halide to pinacolone (B1678379) (3,3-dimethyl-2-butanone) would yield the desired tertiary alcohol, 2,3,3-trimethylbutan-2-ol. This is a robust and scalable method for creating tertiary alcohols. organic-chemistry.org

Organolithium Addition: Similar to Grignard reagents, organolithium compounds can be used for the nucleophilic addition to ketones to form the tertiary alcohol skeleton.

While the target molecule lacks a stereocenter, if a related chiral structure were to be synthesized, stereocontrol could be exerted by using a chiral substrate or a chiral catalyst during the key C-C bond-forming step.

Convergent Synthesis Utilizing Carbonyl Intermediates

Convergent syntheses, where fragments of the molecule are prepared separately and then combined, are often more efficient. For 4-Amino-2,3,3-trimethylbutan-2-ol, a convergent strategy could involve the reaction of two carbonyl-containing precursors or their equivalents.

One potential disconnection is between the C2 and C3 carbons, suggesting a coupling of two smaller fragments. A plausible strategy involves the use of a nitroalkane precursor.

Henry (Nitroaldol) Reaction: The reaction between 2-nitropropane (B154153) and a suitable ketone, such as pinacolone, could be envisioned. The resulting nitro alcohol could then be reduced to the target amino alcohol. The reduction of the nitro group can often be achieved concurrently with the reduction of other functional groups, or selectively using specific reagents like catalytic hydrogenation.

This approach benefits from the availability of simple starting materials and the reliability of the nitroaldol reaction and subsequent nitro group reduction.

Asymmetric Synthesis and Enantioselective Approaches

Although 4-Amino-2,3,3-trimethylbutan-2-ol is an achiral molecule, the development of enantioselective methods is critical for the synthesis of its chiral derivatives, which are common in medicinal chemistry. Asymmetric synthesis would aim to control the stereochemistry at the C2 position if, for example, one of the methyl groups were replaced by a different substituent.

Application of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed.

Evans' Oxazolidinone Auxiliaries: An acyl oxazolidinone, derived from a chiral amino alcohol, could be used as a precursor. researchgate.net A possible sequence would involve the α-alkylation of the corresponding propionyl imide with a tert-butyl halide. A second α-alkylation would be more challenging due to steric hindrance. A more feasible approach might involve an asymmetric aldol (B89426) reaction with pinacolone, followed by further transformations.

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org An amide formed from pseudoephedrine and a carboxylic acid can be deprotonated and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid, which could then be converted to the target amino alcohol.

The use of a chiral auxiliary allows for the formation of a new stereocenter with a predictable configuration, guided by the steric and electronic properties of the auxiliary. acs.org

Chiral Auxiliary TypeExampleTypical ApplicationMechanism of Stereocontrol
Oxazolidinones Evans' AuxiliariesAsymmetric Aldol Reactions, Alkylations researchgate.netThe bulky substituent on the oxazolidinone ring blocks one face of the enolate, directing the electrophile to the opposite face.
Amino Alcohols PseudoephedrineAsymmetric Alkylation of Carboxylic AcidsThe lithium enolate forms a stable chelate, and the phenyl and methyl groups direct the incoming electrophile. wikipedia.org
SAMP/RAMP Hydrazones (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidineAsymmetric Alkylation of Ketones/AldehydesThe chiral hydrazone forms a metalloenamine (azaenolate) which is alkylated with high diastereoselectivity.

Development and Evaluation of Asymmetric Catalytic Systems

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. The development of catalytic systems capable of constructing sterically congested chiral centers, particularly α-quaternary amino alcohols, is an active area of research.

Potential catalytic strategies include:

Catalytic Asymmetric Amination: The direct catalytic amination of C-H bonds is a powerful but challenging transformation. A hypothetical precursor containing a tertiary C-H bond could be selectively aminated using a chiral transition metal catalyst (e.g., based on rhodium or iridium) and a suitable nitrogen source. nih.gov

Asymmetric Reduction of Ketimines: A precursor ketimine could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a Noyori-type ruthenium or a rhodium-phosphine complex. This would establish a chiral amine, which could then be elaborated to the final product.

Catalytic Asymmetric Synthesis of Tertiary Alcohols: The synthesis of chiral tertiary alcohols can be achieved through the asymmetric addition of organometallic reagents to ketones, mediated by a chiral ligand. nih.gov The resulting chiral alcohol could then be converted to the amine via the pathways described previously, preserving the stereochemistry.

Enantioconvergent Amination: Recent studies have shown that racemic α-tertiary 1,2-diols can undergo enantioconvergent amination catalyzed by an iridium complex, proceeding through a dynamic kinetic resolution pathway to yield chiral β-amino α-tertiary alcohols with high enantioselectivity. nih.gov This strategy could be adapted for precursors related to the target molecule.

The evaluation of any new catalytic system would involve screening various chiral ligands, metal precursors, and reaction conditions to optimize both the chemical yield and the enantioselectivity (enantiomeric excess, ee) of the desired product.

Diastereomeric Resolution and Separation Techniques

The presence of multiple stereocenters in precursors or derivatives of 4-Amino-2,3,3-trimethylbutan-2-ol often leads to the formation of diastereomers. The separation of these diastereomers is a critical step in obtaining the desired stereoisomer in high purity. Several techniques can be employed for this purpose, each with its own advantages and limitations.

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Chiral Resolving Agent Principle of Separation Potential Application
Tartaric Acid DerivativesFormation of diastereomeric salts with differing solubilities.Separation of the racemic amine.
(R)- or (S)-Mandelic AcidFormation of diastereomeric salts with differing solubilities.Resolution of the target amino alcohol.
Camphorsulfonic AcidFormation of diastereomeric salts with differing solubilities.Alternative for challenging resolutions.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers. For a sterically hindered molecule like 4-Amino-2,3,3-trimethylbutan-2-ol, the choice of the chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds, including amino alcohols. yakhak.orgchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times.

Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) can also be employed, often providing faster separations and using more environmentally friendly mobile phases compared to traditional HPLC.

Innovations in Synthetic Efficiency and Yield Optimization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing amino alcohols, several key principles are particularly relevant:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysis, using enzymes, offers high selectivity under mild conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Recent advancements in the synthesis of molecules with quaternary carbon centers often focus on catalytic methods that are more atom-economical and generate less waste compared to classical stoichiometric approaches. acs.orgnih.gov

Process intensification involves the development of smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.compharmasalmanac.comcetjournal.itcetjournal.it For the synthesis of a specialized chemical like 4-Amino-2,3,3-trimethylbutan-2-ol, this could involve the transition from traditional batch reactors to continuous flow reactors.

Flow Chemistry: Continuous flow reactors offer significant advantages for reactions that are highly exothermic or involve hazardous reagents. The small reactor volume enhances heat and mass transfer, allowing for better control over reaction parameters and leading to higher yields and improved safety. beilstein-journals.org

Scale-Up Challenges: Scaling up the synthesis of a sterically hindered molecule from the laboratory to an industrial scale presents several challenges. catsci.comchemtek.co.in These include:

Mixing and Heat Transfer: Ensuring efficient mixing and heat dissipation in larger reactors is crucial to maintain consistent product quality and prevent runaway reactions.

Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome and must be carefully controlled during scale-up.

Purification: Developing robust and scalable purification methods to remove impurities and isolate the final product in high purity.

Elucidation of Stereochemistry and Conformational Preferences of 4 Amino 2,3,3 Trimethylbutan 2 Ol

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for determining the stereochemistry of chiral molecules in solution. These techniques probe the local electronic and vibrational environments of the molecule, providing data that can be correlated with its specific spatial arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule. For 4-Amino-2,3,3-trimethylbutan-2-ol, ¹H and ¹³C NMR spectra provide foundational information about its chemical structure.

In a racemic mixture of 4-Amino-2,3,3-trimethylbutan-2-ol, the individual enantiomers are indistinguishable by standard NMR techniques. However, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to the separation of NMR signals for the enantiomers. This allows for the determination of enantiomeric purity and can aid in the assignment of absolute configuration by comparing the spectra of the diastereomeric derivatives.

¹H NMR Data Table (Hypothetical, in CDCl₃ at 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OH~1.5-2.5broad singlet1H
-NH₂~1.0-2.0broad singlet2H
-CH₂-~2.7-2.9multiplet2H
C(CH₃)₂~1.1singlet6H
C(CH₃)~0.9singlet3H

Note: The chemical shifts for the -OH and -NH₂ protons are highly dependent on concentration and solvent and may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR Data Table (Hypothetical, in CDCl₃ at 100 MHz)

Carbon AtomChemical Shift (ppm)
C-2 (C-OH)~75
C-4 (C-NH₂)~45
C-3~40
C(CH₃)₂~25
C(CH₃)~22

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the connectivity of the atoms in 4-Amino-2,3,3-trimethylbutan-2-ol. For instance, a COSY spectrum would show correlations between the protons of the -CH₂- group and the -NH₂ group, while an HMBC spectrum would reveal long-range couplings between the methyl protons and the quaternary carbons.

Chiroptical Spectroscopy (VCD/ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. nih.govnih.govhilarispublisher.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry of its vibrational modes. nih.gov ECD, on the other hand, provides similar information based on electronic transitions in the ultraviolet-visible region.

For a chiral molecule like 4-Amino-2,3,3-trimethylbutan-2-ol, which lacks a strong chromophore for ECD, VCD spectroscopy is particularly well-suited for determining its absolute configuration. nih.gov The experimental VCD spectrum of an enantiomerically pure sample would be compared to the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govhilarispublisher.com

Hypothetical VCD Data for (R)-4-Amino-2,3,3-trimethylbutan-2-ol

Wavenumber (cm⁻¹)ΔA (x 10⁻⁵)Description
~3400+O-H stretch
~3350-N-H symmetric stretch
~2980+C-H stretch (methyl)
~1600-N-H bend (scissoring)
~1370+C-H bend (methyl)
~1100-C-O stretch

Note: The signs and intensities are hypothetical and would need to be confirmed by experimental measurement and theoretical calculation.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. A patent describing the synthesis of (RS)-1-Amino-2,3,3-trimethyl-butan-2-ol indicates that the compound is a white solid, suggesting that it is crystalline and amenable to single-crystal X-ray diffraction analysis.

The analysis of a single crystal of one of the enantiomers of 4-Amino-2,3,3-trimethylbutan-2-ol would provide an unambiguous determination of its absolute configuration. The resulting crystallographic data would also reveal the preferred conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Hypothetical Crystallographic Data Table

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (ų)1048.0
Z4
Density (calculated) (g/cm³)1.05

Note: These values are hypothetical and would need to be determined from an actual single-crystal X-ray diffraction experiment.

Advanced Chromatographic Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial in the synthesis and characterization of chiral compounds. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are routinely used for this purpose. akjournals.comoup.comnih.gov

For the enantiomeric separation of 4-Amino-2,3,3-trimethylbutan-2-ol, a chiral column would be employed. The choice of the CSP would depend on the properties of the analyte. Polysaccharide-based CSPs are often effective for the separation of amino alcohols. akjournals.comoup.com Alternatively, the amino alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. akjournals.com The enantiomeric excess (% ee) can be determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

Hypothetical Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer12.550
(S)-enantiomer14.250

Conditions: Chiralcel OD-H column, mobile phase: hexane/isopropanol (90:10), flow rate: 1.0 mL/min, detection: UV at 210 nm.

Mechanistic Investigations and Derivatization Reactions of 4 Amino 2,3,3 Trimethylbutan 2 Ol

Reactivity of the Primary Amino Group

The primary amino group in 4-Amino-2,3,3-trimethylbutan-2-ol serves as a key site for nucleophilic reactions and functional group interconversions.

Nucleophilic Reactivity in Bond Formations (e.g., Amidation, Alkylation)

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in reactions to form new carbon-nitrogen bonds.

Amidation: The primary amino group can react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form amides. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or a carboxylate) results in the formation of the stable amide bond.

Alkylation: The nucleophilic character of the amino group also allows for alkylation reactions with alkyl halides. This is a classic example of a nucleophilic substitution reaction (SN2), where the amino group displaces a halide ion from the alkyl halide, forming a secondary amine. The extent of alkylation can sometimes be controlled to achieve mono- or di-alkylation.

The steric hindrance around the amino group, due to the bulky t-butyl-like structure of the molecule, can influence the rate and feasibility of these reactions.

Transformation into Imine and Amide Derivatives

The primary amino group is a versatile handle for the synthesis of various derivatives, most notably imines and amides.

Imine Formation: In the presence of aldehydes or ketones, the primary amino group can undergo a condensation reaction to form an imine (also known as a Schiff base). This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Amide Derivatives: As mentioned previously, amidation is a key transformation. The resulting amide derivatives often exhibit different physical and chemical properties compared to the parent amine, including changes in solubility, basicity, and biological activity.

Mechanistic Pathways of Functional Group Interconversions

The transformation of the primary amino group into other functionalities follows well-established mechanistic pathways in organic chemistry.

The conversion of the amino group to other functional groups can be achieved through various synthetic strategies. For instance, diazotization of the primary amine with nitrous acid can generate a diazonium salt, which is a versatile intermediate. This intermediate can then undergo a variety of substitution reactions to introduce different functional groups, although this can be complicated by the presence of the hydroxyl group.

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 4-Amino-2,3,3-trimethylbutan-2-ol presents its own set of characteristic reactions, primarily centered around dehydration and the formation of ethers and esters.

Dehydration Mechanisms and Regioselectivity

The dehydration of alcohols to form alkenes is a fundamental reaction in organic chemistry. thieme-connect.de For tertiary alcohols like 4-Amino-2,3,3-trimethylbutan-2-ol, this process is particularly facile and typically proceeds through an E1 mechanism.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. A base (which can be a water molecule or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Given the structure of 4-Amino-2,3,3-trimethylbutan-2-ol, dehydration can theoretically lead to the formation of different alkenes. However, due to the absence of hydrogen atoms on the adjacent quaternary carbon (C3), the elimination can only occur towards the methyl groups on C2. This leads to the formation of 2,3,3-trimethylbut-1-ene as the major and likely exclusive alkene product. quora.com The regioselectivity is therefore dictated by the substitution pattern of the starting material.

Formation of Ethers and Esters

The tertiary hydroxyl group can also be converted into ethers and esters, although these reactions can be more challenging compared to those of primary or secondary alcohols due to steric hindrance.

Ether Formation: The formation of ethers from tertiary alcohols is not typically achieved through Williamson ether synthesis due to the high propensity for elimination reactions with strong bases. However, under acidic conditions, reaction with another alcohol molecule can lead to ether formation, though this is often in competition with dehydration. More specialized methods, such as reaction with isobutylene (B52900) in the presence of a strong acid catalyst, can be employed.

Ester Formation: Esterification of tertiary alcohols with carboxylic acids is generally slow and inefficient due to steric hindrance around the hydroxyl group. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the reaction. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Radical Reactions Involving Hydroxyl Functionality

The hydroxyl group of 4-Amino-2,3,3-trimethylbutan-2-ol, being a tertiary alcohol, exhibits specific reactivity in radical reactions. While direct experimental data on this particular compound is limited, the behavior of structurally similar hindered tertiary alcohols and β-amino alcohols in radical processes provides significant insights.

Tertiary alcohols can serve as precursors for the generation of tertiary alkyl radicals. One established method involves the formation of tert-alkyl oxalate (B1200264) salts, which can then undergo oxidative decarboxylation to produce the corresponding tertiary radical nsf.gov. This approach is particularly useful for introducing tertiary substituents into various molecular frameworks, including heteroarenes, through reactions like the Minisci reaction nsf.gov. However, the efficiency of such reactions can be sensitive to steric hindrance around the radical center nsf.gov. For 4-Amino-2,3,3-trimethylbutan-2-ol, the bulky trimethyl-substituted carbon atom adjacent to the hydroxyl group would likely influence the feasibility and yield of such radical generation.

In the context of β-amino alcohols, studies on the radiolysis of aqueous solutions have shown that the presence of a hydroxyl group in the β-position to an amino group can promote deamination through the fragmentation of the parent radicals researchgate.net. This process is influenced by the substituents on the amino group, with alkyl substituents favoring C-N bond cleavage researchgate.net. The mechanism often involves the formation of an α-amino radical, which can then undergo further reactions.

Furthermore, the deoxygenation of tertiary alcohols can be achieved through radical pathways. A notable method involves the conversion of the alcohol to its trifluoroacetate (B77799) derivative, followed by treatment with a silane (B1218182) radical initiator researchgate.net. This process is generally efficient for tertiary alcohols and proceeds without significant side reactions, offering a potential route for the selective removal of the hydroxyl group in 4-Amino-2,3,3-trimethylbutan-2-ol if desired for synthetic purposes.

The general reactivity of alcohols in radical reactions often involves hydrogen atom abstraction from the carbon atom bearing the hydroxyl group. However, in the case of tertiary alcohols, where there is no hydrogen on the carbinol carbon, the reaction can proceed through alternative pathways, such as the formation of an oxygen-centered radical upon reaction with a strong oxidizing agent libretexts.org. This oxygen radical can then undergo further transformations, driving specific reaction outcomes.

Cooperative Reactivity and Cyclization Pathways

The bifunctional nature of 4-Amino-2,3,3-trimethylbutan-2-ol, possessing both a nucleophilic amino group and a hydroxyl group in a 1,2-relationship, predisposes it to a variety of cooperative and cyclization reactions, leading to the formation of heterocyclic systems.

Intramolecular Cyclization Reactions Forming Heterocyclic Systems

The most prominent intramolecular cyclization pathway for 1,2-amino alcohols is the formation of oxazolidine (B1195125) rings. The reaction of 4-Amino-2,3,3-trimethylbutan-2-ol with an aldehyde or a ketone is expected to yield a substituted oxazolidine. This condensation reaction is a well-established method for the synthesis of oxazolidines and typically proceeds under mild conditions wikipedia.orgacs.org.

The resulting oxazolidine from the cyclization of 4-Amino-2,3,3-trimethylbutan-2-ol with an aldehyde (R-CHO) would be a 4,4-dimethyl-5,5-dimethyl-2-R-oxazolidine. The gem-dimethyl groups at both the C4 and C5 positions of the oxazolidine ring would impart significant steric hindrance, influencing the stability and further reactivity of the heterocycle. The formation of such highly substituted oxazolidines, particularly those with gem-dimethyl groups, has been documented in the synthesis of chiral auxiliaries and other complex molecules researchgate.netdntb.gov.ua.

The stereochemistry of the newly formed chiral center at the C2 position of the oxazolidine ring can often be controlled, depending on the reaction conditions and the nature of the reactants, leading to either kinetic or thermodynamic products mdpi.com. The formation of the oxazolidine ring is a reversible process, and the equilibrium can be influenced by factors such as temperature and the use of dehydrating agents to remove the water formed during the condensation wikipedia.org.

Below is a table summarizing the expected oxazolidine product from the cyclization with a generic aldehyde:

Reactant 1Reactant 2Expected Product
4-Amino-2,3,3-trimethylbutan-2-olR-CHO2-R-4,4,5,5-tetramethyloxazolidine

Cascade and Tandem Reactions Utilizing Both Functionalities

The dual functionality of 4-Amino-2,3,3-trimethylbutan-2-ol allows for its participation in cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient route to complex molecular architectures from simple starting materials.

One potential cascade reaction involves the initial formation of an imine or enamine from the amino group, followed by an intramolecular attack from the hydroxyl group to form a heterocyclic ring. Such tandem sequences are valuable in the synthesis of various nitrogen- and oxygen-containing heterocycles acs.orgd-nb.info. For instance, a tandem transfer hydrogenation and cyclization reaction, catalyzed by a Lewis acid like scandium triflate, could potentially be applied to a derivative of 4-Amino-2,3,3-trimethylbutan-2-ol to construct a fused heterocyclic system acs.org.

Multicomponent reactions (MCRs) represent another avenue for the cooperative reactivity of this amino alcohol. In an MCR, the amino and hydroxyl groups could react sequentially with different components in the reaction mixture to build up a complex molecular structure in a one-pot process. For example, multicomponent domino cyclization reactions have been utilized to synthesize γ-lactam annulated oxazacycles from amino alcohols, methyl ketones, and ethyl trifluoropyruvate mdpi.com. While not directly demonstrated with 4-Amino-2,3,3-trimethylbutan-2-ol, the principles of these reactions suggest its potential as a building block in similar transformations.

Furthermore, tandem condensation-cyclodehydration reactions of amino alcohols with carboxylic acids, often catalyzed by boronic acids, provide a direct route to oxazolines nih.gov. This methodology could be applied to 4-Amino-2,3,3-trimethylbutan-2-ol to generate the corresponding oxazoline (B21484) derivative, which is an unsaturated analog of the oxazolidine.

Detailed Kinetic and Thermodynamic Studies of Reaction Mechanisms

The formation of oxazolidines from 1,2-amino alcohols and aldehydes is an equilibrium-driven process. The stability of the resulting oxazolidine is a key thermodynamic factor. Studies on the formation of related heterocyclic systems, such as 1,3-oxazolidine-2-thiones, have involved the determination of their enthalpies of formation through combustion calorimetry and computational methods psu.edu. These studies indicate that the thione tautomer is significantly more stable than the corresponding thiol tautomer, highlighting the importance of thermodynamic considerations in these systems psu.edu. For the cyclization of 4-Amino-2,3,3-trimethylbutan-2-ol, the thermodynamic stability of the resulting tetramethyl-substituted oxazolidine ring will be a major driving force for its formation.

The kinetics of oxazolidine formation can be influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions. The cyclization can be under either kinetic or thermodynamic control, leading to different stereochemical outcomes mdpi.com. For instance, in the formation of fused 1,3-oxazolidines, mechanistic studies have revealed that while oxazolidines can be formed under kinetic control, the more stable imine structures may prevail under thermodynamic control mdpi.com.

Dynamic kinetic resolution (DKR) is a powerful technique that combines in situ racemization of a starting material with a stereoselective reaction, and it has been applied to N-heterocyclic 1,2-amino alcohols researchgate.net. Such studies provide kinetic data on the rates of racemization and resolution, which are pertinent to understanding the stereochemical aspects of reactions involving chiral amino alcohols.

The table below presents hypothetical kinetic and thermodynamic parameters for the intramolecular cyclization of 4-Amino-2,3,3-trimethylbutan-2-ol with a generic aldehyde, based on data from analogous systems. These values are illustrative and would require experimental verification.

Reaction ParameterIllustrative ValueSignificance
ΔG°cyclization < 0The negative Gibbs free energy change indicates a thermodynamically favorable and spontaneous cyclization to form the oxazolidine ring.
kforward / kreverse > 1A larger forward rate constant compared to the reverse rate constant suggests that the equilibrium lies towards the product side, favoring oxazolidine formation.
Eacyclization ModerateA moderate activation energy would allow the reaction to proceed at a reasonable rate, potentially under mild conditions.

Computational and Theoretical Studies of 4 Amino 2,3,3 Trimethylbutan 2 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 4-Amino-2,3,3-trimethylbutan-2-ol, such studies would provide invaluable information about its stability, reactivity, and potential chemical transformations. However, no specific research applying these methods to this compound has been reported.

Exploration of Reaction Energetics and Transition States

There are no published studies on the computational exploration of reaction pathways involving 4-Amino-2,3,3-trimethylbutan-2-ol. Such research would involve calculating the energy profiles of potential reactions, identifying transition state structures, and determining activation energies, all of which are essential for predicting reaction kinetics and mechanisms.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been applied to 4-Amino-2,3,3-trimethylbutan-2-ol according to available literature. MD simulations would be particularly insightful for this molecule, given its potential for intramolecular hydrogen bonding and the steric hindrance imposed by the multiple methyl groups, which would significantly influence its conformational landscape and interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies are predictive models that correlate a molecule's structural features with its physical properties or biological activities. grafiati.comd-nb.info While these methodologies are common for various classes of amino alcohols, no specific QSPR or QSAR models have been developed for or include 4-Amino-2,3,3-trimethylbutan-2-ol. niscpr.res.inimist.manih.govusp.brresearchgate.net

Predictive Models for Reactivity and Selectivity

Due to the lack of experimental and computational data, no predictive models for the reactivity or selectivity of 4-Amino-2,3,3-trimethylbutan-2-ol in chemical reactions currently exist.

In Silico Prediction of Stereochemical Outcomes in Asymmetric Transformations

The presence of a chiral center at the 2-position suggests that 4-Amino-2,3,3-trimethylbutan-2-ol could be involved in or used as a catalyst for asymmetric transformations. However, there are no in silico studies predicting the stereochemical outcomes of reactions involving this specific amino alcohol. Research in this area for other chiral amino alcohols often employs computational methods to rationalize and predict enantioselectivity. acs.orgnih.govnih.govresearchgate.net

Q & A

Q. What in vitro assays evaluate the compound’s dermal irritation potential?

  • Methodological Answer:
  • Reconstructed Human Epidermis (RhE) Test : OECD 439 to measure cell viability post-exposure.
  • Direct Peptide Reactivity Assay (DPRA) : Predicts skin sensitization via cysteine/lysine adduct formation .

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